1-Chlorobutan-2-one
CAS No.: 616-27-3
Cat. No.: VC1961031
Molecular Formula: C4H7ClO
Molecular Weight: 106.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 616-27-3 |
---|---|
Molecular Formula | C4H7ClO |
Molecular Weight | 106.55 g/mol |
IUPAC Name | 1-chlorobutan-2-one |
Standard InChI | InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2-3H2,1H3 |
Standard InChI Key | AALRHBLMAVGWRR-UHFFFAOYSA-N |
SMILES | CCC(=O)CCl |
Canonical SMILES | CCC(=O)CCl |
Boiling Point | 137.5 °C |
Introduction
Basic Properties and Structure
Molecular Structure
1-Chlorobutan-2-one features a four-carbon chain with a ketone functional group at the second carbon position and a chlorine substituent at the first carbon position. Its molecular formula is C4H7ClO with a molecular weight of 106.55 g/mol . The compound can be represented by several structural identifiers:
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SMILES: CCC(=O)CCl
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InChI: InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2-3H2,1H3
The compound's structure includes an ethyl group attached to a carbonyl group, which is further connected to a chloromethyl group. This specific arrangement of functional groups contributes to its chemical reactivity and applications in organic synthesis.
Physical Properties
1-Chlorobutan-2-one exhibits distinct physical properties that influence its handling and applications. These properties are summarized in the following table:
Property | Value | Reference |
---|---|---|
Boiling Point | 137.2°C at 760 mmHg | |
Density | 1.033 g/ml | |
Flash Point | 41.7°C | |
Refractive Index | 1.408 | |
Enthalpy of Vaporization | 37.46 kJ/mol |
The compound's relatively high boiling point indicates significant intermolecular forces, likely due to the presence of the polar carbonyl group and the chlorine atom. Its flash point of 41.7°C classifies it as a flammable liquid, necessitating appropriate safety measures during handling and storage .
Spectroscopic Data
Mass spectrometry data for 1-chlorobutan-2-one includes predicted collision cross-section measurements for various adducts, which is valuable for analytical identification and characterization:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 107.02582 | 116.2 |
[M+Na]+ | 129.00776 | 128.3 |
[M+NH4]+ | 124.05236 | 125.3 |
[M+K]+ | 144.98170 | 122.3 |
[M-H]- | 105.01126 | 116.1 |
[M+Na-2H]- | 126.99321 | 121.3 |
[M]+ | 106.01799 | 118.1 |
[M]- | 106.01909 | 118.1 |
Synthesis Methods
Laboratory Synthesis
Several methods exist for the laboratory synthesis of 1-chlorobutan-2-one. The most common approach involves the chlorination of butanone (methyl ethyl ketone) using chlorine gas in the presence of catalysts such as aluminum chloride. This reaction typically requires controlled temperature and pressure conditions to ensure selectivity for the desired product.
The chlorination reaction can be represented as:
CH3CH2COCH3 + Cl2 → CH3CH2COCH2Cl + HCl
This substitution occurs preferentially at the methyl group adjacent to the carbonyl, reflecting the relative acidity of these protons. The reaction conditions must be carefully controlled to prevent over-chlorination, which would result in multiple chlorine substitutions.
Industrial Production
In industrial settings, 1-chlorobutan-2-one production employs continuous flow reactors to enhance control over reaction parameters, leading to higher efficiency and product purity. Advanced catalysts and optimized reaction conditions further enhance the production process. The industrial-scale synthesis typically requires stringent safety measures due to the compound's flammability and potential for generating toxic hydrogen chloride gas during production.
Chemical Reactions
Reactivity Profile
1-Chlorobutan-2-one exhibits significant reactivity primarily due to two functional groups: the electrophilic carbonyl group and the reactive carbon-chlorine bond. These structural features make it versatile in various chemical transformations. The compound is notably unstable and may undergo spontaneous explosive decomposition under certain conditions, releasing toxic chloride fumes .
Common Reactions
The compound participates in several important reaction types:
Nucleophilic Substitution
The chlorine atom can be replaced by various nucleophiles, including hydroxide ions, amines, and thiols. These substitution reactions typically occur in aqueous or alcoholic media at moderate temperatures, producing butanone derivatives with different functional groups at the first carbon position.
Reduction
1-Chlorobutan-2-one can be reduced to 1-chlorobutan-2-ol using reducing agents such as sodium borohydride. This reaction is typically conducted in methanol or ethanol as a solvent at room temperature. The stereoselectivity of this reduction has been studied extensively, particularly in biocatalytic systems.
A systematic study on baker's yeast reduction of 1-chloro-2-alkanones revealed that 1-chlorobutan-2-one can be reduced to optically active 1-chloro-2-butanol with varying enantiomeric excess depending on reaction conditions .
Oxidation
When treated with strong oxidizing agents like potassium permanganate in acidic or neutral conditions, 1-chlorobutan-2-one can undergo oxidation to produce carboxylic acids. This transformation involves the cleavage of carbon-carbon bonds adjacent to the carbonyl group.
Applications
Pharmaceutical Applications
1-Chlorobutan-2-one serves as a valuable intermediate in pharmaceutical synthesis. Its ability to undergo various transformations makes it useful for constructing more complex molecular structures found in medicinal compounds .
Some pharmaceutical derivatives of this compound have shown promising biological activities. For example, certain derivatives exhibit significant antitumor effects through inhibition of specific receptors involved in cancer progression. Other derivatives have demonstrated enzyme inhibitory properties that may be relevant for diabetes management.
Research Applications
In research settings, 1-chlorobutan-2-one is utilized for studying reaction mechanisms, particularly those involving nucleophilic substitution and reduction processes. It also serves as a valuable substrate in biocatalysis research, especially for exploring asymmetric reduction of ketones to chiral alcohols .
The study of baker's yeast reduction of 1-chloro-2-alkanones has provided insights into the substrate specificity and stereoselectivity of biocatalytic systems. Research has shown that the configuration and enantiomeric excess of reduction products are highly dependent on the length of the alkyl group and the α-substituent .
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